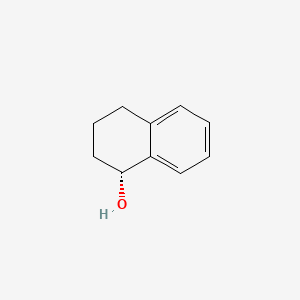

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

説明

Significance of Stereochemistry in Chemical Synthesis and Biological Activity

Stereochemistry is the branch of chemistry concerned with the three-dimensional structure of molecules. longdom.orgorganicchemistrybasics.com A key concept within this field is chirality, a property of a molecule that is non-superimposable on its mirror image. longdom.orgorganicchemistrybasics.com These non-superimposable mirror images are called enantiomers. organicchemistrybasics.com While enantiomers share the same molecular formula and connectivity, and often have identical physical properties in a non-chiral environment, their interaction with other chiral molecules—such as enzymes and receptors in biological systems—can be vastly different. longdom.orgsolubilityofthings.com

This difference is profoundly important in pharmacology, where one enantiomer of a drug may exhibit a desired therapeutic effect while the other could be inactive or even toxic. longdom.orgnih.gov Consequently, the ability to synthesize a single, desired enantiomer, a process known as asymmetric synthesis, is a cornerstone of modern pharmaceutical chemistry. numberanalytics.com The spatial arrangement of atoms can dictate a molecule's reactivity, stability, and how it interacts with biological targets, making stereochemistry a vital consideration in the design of new drugs and materials. solubilityofthings.comnumberanalytics.com

Overview of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol as a Key Chiral Building Block

This compound, also referred to as (R)-(-)-α-Tetralol, is a chiral alcohol. ontosight.aisigmaaldrich.com Its structure consists of a partially hydrogenated naphthalene (B1677914) ring system with a hydroxyl (-OH) group attached to a stereocenter at the first carbon atom. ontosight.ai This specific three-dimensional configuration defines it as the (R)-enantiomer.

The presence of both an aromatic ring and a chiral alcohol functional group makes this compound a versatile and valuable chiral building block in organic synthesis. ontosight.ai It serves as a starting material or intermediate for the creation of more complex, enantiomerically pure molecules. ontosight.ai Its synthesis is often achieved through methods like the asymmetric reduction of the corresponding ketone, 1-tetralone (B52770), using chemical or biocatalytic approaches. wikipedia.org

Below are the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O sigmaaldrich.comnih.gov |

| Molecular Weight | 148.20 g/mol sigmaaldrich.comnih.gov |

| CAS Number | 23357-45-1 sigmaaldrich.com |

| Appearance | White to off-white solid guidechem.com |

| Melting Point | 39-40 °C sigmaaldrich.com |

| Boiling Point | 140 °C (at 17 mmHg) sigmaaldrich.com |

| Density | 1.09 g/mL (at 25 °C) sigmaaldrich.com |

| Optical Activity | [α]17/D −32° (c = 2.5 in chloroform) sigmaaldrich.com |

Scope and Academic Research Focus on this compound

Academic and industrial research on this compound is multifaceted, primarily focusing on its application in asymmetric synthesis and biochemical studies.

Key Research Areas:

Synthesis of Pharmaceuticals: The compound is a crucial intermediate in the synthesis of various pharmaceutical agents. ontosight.aiguidechem.com Its chiral scaffold is incorporated into larger molecules designed to interact with specific biological targets. For instance, derivatives of the tetralin framework are investigated for their potential in developing neuropsychiatric drugs by targeting serotonin (B10506) and dopamine (B1211576) receptors.

Development of Chiral Ligands: this compound can be used as a precursor for the preparation of chiral ligands. ontosight.ai These ligands are then employed in transition-metal catalysis to control the stereochemical outcome of a wide range of chemical reactions, a field critical for efficient asymmetric synthesis. tcichemicals.commdpi.com

Biochemical Probes: In biochemistry, the enantiomers of 1,2,3,4-Tetrahydro-1-naphthol (B51079) are used as chiral probes to study enzyme-substrate interactions. chemicalbook.com Research has shown that the (R)-enantiomer can act as a substrate for enzymes like aryl sulfotransferase IV, while its counterpart, the (S)-enantiomer, acts as a competitive inhibitor. chemicalbook.com This differential activity highlights the stereospecificity of enzymatic processes and allows researchers to map the binding sites of enzymes. chemicalbook.com

Biocatalysis: The synthesis of the compound itself is a subject of research, particularly through biocatalytic methods. nih.gov Whole-cell biocatalysis and isolated enzymes are explored to achieve the enantioselective reduction of 1-tetralone, offering environmentally benign and highly selective routes to the desired (R)-enantiomer. nih.goventrechem.com

The continued investigation into this compound underscores its significant role as a foundational element in the advancement of stereoselective synthesis and the understanding of stereochemistry in biological systems. ontosight.ai

特性

IUPAC Name |

(1R)-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAJQSRLGAYGKZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23357-45-1 | |

| Record name | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 1,2,3,4 Tetrahydro 1 Naphthol and Its Enantiomers

Enantioselective Catalytic Synthesis

The synthesis of enantiomerically pure (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is of significant interest due to its role as a key chiral building block in the preparation of more complex molecules, including pharmaceuticals. Catalytic asymmetric synthesis offers the most direct and atom-economical routes to this chiral alcohol. Key strategies primarily involve the asymmetric hydrogenation of naphthols and the enantioselective reduction of the corresponding ketone, α-tetralone.

Asymmetric Transfer Hydrogenation of Naphthol Derivatives

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols. This technique typically uses readily available hydrogen donors, such as formic acid or isopropanol, in place of gaseous hydrogen, which enhances operational simplicity and safety. The direct asymmetric transfer hydrogenation of naphthol derivatives represents an efficient pathway to produce chiral 1,2,3,4-tetrahydro-1-naphthols.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. For the asymmetric transfer hydrogenation of 1-naphthol (B170400) derivatives, tethered rhodium-diamine catalysts have demonstrated significant efficacy. These systems can be tuned to achieve high yields and excellent enantioselectivities for the production of either 1-tetralones or the desired chiral 1,2,3,4-tetrahydro-1-naphthols by modifying the reaction conditions. The use of formic acid or its salts, like sodium formate (B1220265) (HCOONa), as the hydrogen source is common in these transformations. A tethered TsDPEN-derived cyclopentadienyl (B1206354) rhodium(III) catalyst, for instance, has been successful in the asymmetric transfer hydrogenation of various substrates, producing chiral products with high yields and enantiomeric excess (ee). researchgate.netnih.gov

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Tethered Rhodium-Diamine Catalyst | 1-Naphthol Derivatives | Chiral 1,2,3,4-Tetrahydro-1-naphthols | High | Excellent | nih.gov |

| Tethered TsDPEN-derived Cp-Rh(III) Catalyst | Nitrones (as a model for C=N bonds) | Chiral Hydroxylamines | up to 99% | >99% | researchgate.net |

A novel and highly effective strategy for the asymmetric transfer hydrogenation of naphthols involves a bimetallic cooperative system that combines both heterogeneous and homogeneous catalysts in a one-pot reaction. nih.govnih.gov This approach leverages the strengths of both catalysis types: the stability and recyclability of heterogeneous catalysts and the high selectivity of homogeneous catalysts. google.comtaylorfrancis.com

In a typical procedure, 1-naphthol is first partially hydrogenated to the intermediate α-tetralone using a commercial heterogeneous catalyst, such as palladium on carbon (Pd/C), with sodium formate as the hydrogen source. nih.govnih.gov Subsequently, a chiral homogeneous catalyst, for example, a Ru-tethered-TsDPEN complex, is introduced to facilitate the asymmetric reduction of the in situ-generated ketone. nih.govnih.gov This sequential process furnishes the desired chiral alcohol with excellent enantioselectivity, often up to 99% ee. nih.govnih.gov This method's success hinges on the compatibility of the two catalytic systems and the precise control of the reaction conditions to prevent over-reduction. nih.gov

| Catalyst 1 (Heterogeneous) | Catalyst 2 (Homogeneous) | Hydrogen Source | Key Intermediate | Final Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Pd/C | (R,R)-Ru-tethered-TsDPEN | HCOONa | α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | up to 99% | nih.govnih.gov |

The choice of solvent plays a critical role in the outcome of the cooperative catalytic system, influencing both chemoselectivity and enantioselectivity. nih.govnih.govnih.gov In the sequential hydrogenation of naphthols, the solvent must prevent the over-reduction of the ketone intermediate by the heterogeneous catalyst. nih.govnih.gov

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been identified as a crucial solvent for the initial partial hydrogenation step. nih.govnih.govnih.gov Its use suppresses the reduction of the ketone intermediate by the Pd/C catalyst. nih.govnih.gov For the subsequent asymmetric reduction of the ketone, the addition of a co-solvent like methanol (B129727) (MeOH) is necessary to facilitate the activity of the homogeneous chiral ruthenium catalyst. nih.govnih.gov By carefully tuning the volume ratio of the mixed HFIP/MeOH solvent, it is possible to achieve a tandem asymmetric transfer hydrogenation of naphthols, affording chiral 1,2,3,4-tetrahydronaphthols with excellent enantioselectivity. nih.govnih.gov This demonstrates that the solvent system is a key parameter for controlling the reaction pathway and achieving high selectivity for the desired chiral alcohol. nih.govnih.govnih.gov

| Solvent System | Effect on Chemoselectivity | Effect on Enantioselectivity | Reference |

|---|---|---|---|

| HFIP | Suppresses over-reduction of ketone intermediate by Pd/C | - | nih.govnih.gov |

| HFIP/MeOH mixture | Enables tandem reaction by balancing activities of both catalysts | High enantioselectivity (up to 96%) | nih.gov |

Biocatalytic Production and Enantioselective Transformations

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds. nih.gov The use of whole microbial cells or isolated enzymes offers high selectivity under mild reaction conditions. nih.gov

Enzyme-mediated hydroxylation represents a direct method for introducing a hydroxyl group into a substrate with high regio- and stereoselectivity. While monooxygenases, such as camphor (B46023) 5-monooxygenase, are well-known for their ability to catalyze challenging hydroxylation reactions, the direct biocatalytic synthesis of this compound is effectively achieved through the microbial hydroxylation of the precursor tetralin. nih.gov

Fungal strains, in particular, have been shown to mediate this transformation. A screening of various microorganisms identified Mortierella isabellina as a highly effective biocatalyst for the benzylic hydroxylation of tetralin. This process yields (1R)-1,2,3,4-tetrahydro-1-naphthol, which corresponds to the (R)-enantiomer. The biotransformation demonstrates good conversion rates and high enantiomeric excess.

| Microorganism | Substrate | Product | Conversion | Yield | Enantiomeric Excess (ee) | Incubation Time | Reference |

|---|---|---|---|---|---|---|---|

| Mortierella isabellina | Tetralin | (1R)-1,2,3,4-Tetrahydro-1-naphthol | 52% | 38% | 92% | 4 days |

A notable side reaction in this biotransformation is the over-oxidation of the alcohol product to form α-tetralone. The efficiency and selectivity of the microbial hydroxylation make it a valuable method for accessing the chiral alcohol from a readily available hydrocarbon precursor.

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. The asymmetric bioreduction of the prochiral ketone, 1-tetralone (B52770), to this compound has been successfully achieved using various microorganisms.

One notable example involves the use of Lactobacillus paracasei BD101 as a whole-cell biocatalyst. nih.gov This approach provides the desired (R)-enantiomer with high yield and excellent enantiomeric excess. nih.gov The process parameters, including temperature, pH, agitation rate, and incubation time, were found to significantly influence the conversion and enantioselectivity of the reaction. nih.gov Under optimized conditions, a gram-scale synthesis yielded 7.04 g of (R)-1-tetralol in an optically pure form with a 95% yield. nih.gov This method presents a clean, eco-friendly, and cost-effective route to the target compound. nih.gov

The following table summarizes the optimized reaction conditions for the biocatalytic reduction of 1-tetralone using Lactobacillus paracasei BD101.

| Parameter | Optimal Value |

| Temperature | 30 °C |

| pH | 7.0 |

| Agitation Rate | 200 rpm |

| Incubation Time | 24 hours |

| Substrate Conc. | 5 g/L |

| Co-substrate | Glucose |

Data sourced from Kalay, Z., & Sashin, V. (2021). Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101. Chirality, 33(8), 447-453.

Unspecific Peroxygenases in Oxyfunctionalization

Unspecific peroxygenases (UPOs) are versatile biocatalysts that can perform a wide range of oxyfunctionalization reactions, including the hydroxylation of non-activated C-H bonds. These enzymes offer a direct route to alcohols from hydrocarbons, utilizing hydrogen peroxide as the oxidant. The regioselective and stereoselective hydroxylation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) to 1,2,3,4-tetrahydro-1-naphthol (B51079) represents a promising application of UPOs.

While specific data on the synthesis of the (R)-enantiomer using UPOs is limited, research has demonstrated the feasibility of hydroxylating tetralin at the C1 position. The challenge lies in controlling the enantioselectivity of this transformation. Directed evolution and protein engineering strategies are being explored to develop UPO variants with enhanced stereoselectivity for the production of this compound. The key advantage of this approach is the direct conversion of a readily available hydrocarbon to the desired alcohol, bypassing the need for a pre-functionalized ketone substrate.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis.

In the context of synthesizing this compound, a chiral auxiliary can be attached to a derivative of 1-tetralone to direct its reduction. For instance, an enolate derived from an N-acyloxazolidinone, a common chiral auxiliary, can undergo a diastereoselective reduction. The steric hindrance imposed by the chiral auxiliary guides the approach of the reducing agent to one face of the carbonyl group, leading to the preferential formation of one diastereomer of the alcohol. Subsequent cleavage of the auxiliary affords the desired (R)-enantiomer of 1,2,3,4-tetrahydro-1-naphthol. The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Stereospecific Reduction Strategies

The stereospecific reduction of 1-tetralone is a direct and efficient method for producing enantiomerically pure this compound. This can be achieved through both biocatalytic and chemocatalytic approaches.

As previously discussed in the context of whole-cell biocatalysis, various microorganisms possess alcohol dehydrogenases (ADHs) that can reduce ketones with high stereoselectivity. While many ADHs follow Prelog's rule to produce the (S)-alcohol, there is significant interest in identifying and engineering enzymes that exhibit anti-Prelog selectivity to furnish the (R)-enantiomer.

Chemocatalytic methods often employ chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP). These catalysts facilitate the asymmetric hydrogenation or transfer hydrogenation of 1-tetralone. The chiral environment created by the ligand directs the hydrogenation to one face of the ketone, resulting in the formation of the (R)-alcohol with high enantiomeric excess.

The following table provides a comparison of different stereospecific reduction methods for 1-tetralone.

| Method | Catalyst/Biocatalyst | Enantiomeric Excess (ee) of (R)-isomer |

| Whole-Cell Bioreduction | Lactobacillus paracasei BD101 | >99% |

| Asymmetric Hydrogenation | Ru-BINAP complex | up to 98% |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN complex | up to 99% |

Data compiled from various sources on biocatalytic and chemocatalytic reductions.

Total Synthesis Approaches Utilizing this compound as an Intermediate

The enantiopure nature of this compound makes it a valuable chiral synthon in the total synthesis of complex, biologically active molecules. Its defined stereocenter can be transferred to the target molecule, ensuring the correct absolute stereochemistry, which is often crucial for therapeutic efficacy.

Optimization of Reaction Conditions for Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, safety, and scalability.

For biocatalytic processes, optimization involves maximizing the productivity of the whole-cell system. This includes optimizing the fermentation conditions for the microorganism to achieve high cell density and enzyme activity. Parameters such as media composition, pH, temperature, and aeration are critical. Furthermore, the bioreaction conditions, including substrate and co-substrate concentrations, cell loading, and reaction time, need to be fine-tuned to maximize the yield and enantiomeric excess while minimizing downstream processing costs. For instance, in the synthesis using Lactobacillus paracasei BD101, a gram-scale production was successfully demonstrated, indicating its potential for industrial application. nih.gov

In chemocatalytic asymmetric hydrogenation, key parameters for optimization include the choice of catalyst, solvent, hydrogen pressure, and temperature. The catalyst loading is a significant cost factor, and efforts are focused on maximizing the turnover number (TON) and turnover frequency (TOF) of the catalyst. Continuous flow processes are also being explored for large-scale production, as they can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes. nih.gov The efficient recovery and recycling of the often-expensive chiral catalyst are also crucial for the economic viability of the industrial process. numberanalytics.com

The following table highlights key parameters for optimization in both biocatalytic and chemocatalytic industrial-scale synthesis.

| Process | Key Optimization Parameters |

| Biocatalysis | Media composition, pH, temperature, aeration, substrate/co-substrate concentration, cell loading, reaction time, downstream processing. |

| Chemocatalysis | Catalyst selection and loading, solvent, hydrogen pressure, temperature, reaction time, catalyst recovery and recycling, process mode (batch vs. continuous flow). |

Mechanistic Investigations of Chemical Reactions Involving R 1,2,3,4 Tetrahydro 1 Naphthol

Reaction Pathway Elucidation and Intermediates

The reactivity of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is dictated by the interplay between its aromatic ring, the hydroxyl group, and the saturated carbocyclic portion. Understanding the mechanisms of its formation and subsequent reactions is crucial for its application in synthesis.

The conversion of naphthols to 1,2,3,4-tetrahydronaphthols is a significant transformation that has been the subject of detailed mechanistic studies. Rather than a direct hydrogenation of the aromatic ring, the reaction is understood to proceed through a sophisticated cascade pathway involving the dearomatization of the phenol ring.

The initial and critical step in the homogeneous asymmetric hydrogenation of 1-naphthol (B170400) is a dearomative tautomerization. nih.govresearchgate.net This process involves the conversion of the stable aromatic phenol (enol form) into its less stable keto tautomer, α-tetralone. This equilibrium, which heavily favors the naphthol form under normal conditions, is facilitated by the catalyst system and specific solvents. For instance, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to play a vital role in promoting this tautomerization. nih.gov The solvent and a base can create a synergistic activation mode, enabling the formation of the fleeting keto tautomer, which is immediately trapped by the active catalyst species in the subsequent reduction step. nih.gov

Following the in-situ generation of the α-tetralone intermediate, the reduction to 1,2,3,4-tetrahydro-1-naphthol (B51079) occurs in a sequential manner involving two distinct hydride addition steps. nih.govresearchgate.net

1,4-Hydride Addition: The α-tetralone intermediate, while not containing a simple α,β-unsaturated carbonyl system, behaves in a conjugate manner where the aromatic π-system is in conjugation with the carbonyl group. The first hydride transfer from the activated rhodium-hydride catalyst occurs as a 1,4-conjugate addition. This step reduces the C=C bond that is part of the aromatic system, leading to the formation of an enolate intermediate.

1,2-Hydride Addition: The resulting enolate rapidly tautomerizes or is directly reduced by a second hydride transfer. This second step is a classic 1,2-hydride addition directly to the carbonyl carbon of the ketone functionality. This converts the carbonyl group into a hydroxyl group, yielding the final 1,2,3,4-tetrahydro-1-naphthol product. nih.govresearchgate.net

This sequential pathway, summarized in the table below, highlights the sophisticated mechanism that circumvents the high energy barrier associated with direct hydrogenation of a stable aromatic ring.

| Step | Reaction Type | Reactant | Intermediate/Product |

| 1 | Dearomative Tautomerization | 1-Naphthol | 1-Tetralone (B52770) |

| 2 | 1,4-Hydride Addition | 1-Tetralone | Enolate Intermediate |

| 3 | 1,2-Hydride Addition | Enolate/Ketone | 1,2,3,4-Tetrahydro-1-naphthol |

The selective synthesis of tetrahydronaphthol isomers is of significant interest, and the potential for isomerization between them is governed by reaction conditions. The conversion of 1,2,3,4-tetrahydro-1-naphthol to its isomer, 5,6,7,8-tetrahydro-1-naphthol, is not a direct rearrangement but is proposed to occur via a two-step dehydrogenation/re-hydrogenation sequence.

Dehydrogenation: The first step involves the catalytic dehydrogenation of 1,2,3,4-tetrahydro-1-naphthol back to 1-naphthol. This process removes hydrogen from the saturated ring, re-establishing the naphthalene (B1677914) aromatic system.

Re-hydrogenation: The resulting 1-naphthol is then subjected to a subsequent hydrogenation reaction under conditions specifically tailored to reduce the unsubstituted benzene ring. The choice of catalyst and support is critical for this regioselectivity. For instance, different supported platinum or palladium catalysts can be used to favor the hydrogenation of one ring over the other. researchgate.net

This reversible process allows for the interconversion between the two isomers, driven by the thermodynamic stability and the specific catalytic cycle employed. nih.govsemanticscholar.org

While direct spiroannulation reactions using this compound as the starting material are not commonly documented, the mechanistic principles can be understood from its corresponding ketone, 1-tetralone, which is a frequent participant in such cyclizations. A plausible mechanism for forming a spirocycle at the C2 position involves an initial base-mediated deprotonation of 1-tetralone at the α-carbon (C2) to form an enolate. This enolate then acts as a nucleophile, attacking a suitable bifunctional electrophile. For example, in a reaction with a Michael acceptor that also contains a leaving group, the mechanism would proceed as follows:

Enolate Formation: A base abstracts a proton from the C2 position of 1-tetralone to generate a nucleophilic enolate.

Michael Addition: The enolate attacks an α,β-unsaturated compound (Michael acceptor) in a conjugate addition, forming a new carbon-carbon bond.

Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular nucleophilic substitution, where an atom from the Michael acceptor attacks the C2 position, displacing a leaving group or undergoing an addition-elimination sequence to close the second ring and form the spirocyclic center.

This sequence leverages the nucleophilicity of the α-carbon to the carbonyl in the tetralone framework to construct complex spirocyclic systems.

The oxidation of 1,2,3,4-tetrahydro-1-naphthol can proceed through two primary mechanistic pathways due to the presence of both an aromatic ring and a saturated ring with reactive C-H bonds.

Aromatic Ring Oxidation: In reactions involving oxidizing radicals like the hydroxyl radical (•OH), one pathway involves electrophilic addition to the aromatic ring. Drawing parallels from studies on 1-naphthol, the •OH radical can add to various positions, with the C1 and C4 positions being favorable sites. nih.govresearchgate.net This addition forms a dihydroxycyclohexadienyl-type radical adduct. This intermediate can then undergo further reactions, such as water elimination to form a naphthoxyl-type radical or reaction with molecular oxygen.

Hydrogen Abstraction: A second, competing pathway involves the abstraction of a hydrogen atom from the saturated portion of the molecule. The C-H bonds at the C1 and C4 positions are benzylic and are therefore weaker and more susceptible to abstraction by radicals. researchgate.net Studies on the parent compound, tetralin, have shown that hydrogen abstraction occurs preferentially at the benzylic C1 (α-H) position. researchgate.net In the case of 1,2,3,4-tetrahydro-1-naphthol, abstraction of the hydrogen from C1 would be particularly favorable as the resulting radical is stabilized by both the adjacent aromatic ring and the oxygen atom of the hydroxyl group. This carbon-centered radical can then react with molecular oxygen (O₂) to form a peroxy radical (ROO•), which is a key intermediate in autoxidation processes and can lead to the formation of hydroperoxides and other oxygenated adducts.

The dominant pathway is dependent on the specific oxidant and reaction conditions. The formation of these radical species and their subsequent adducts is a critical aspect of the compound's degradation and metabolic pathways.

| Research Finding | Reaction Type | Key Intermediates |

| Hydrogen abstraction from tetralin is favored at the C1 position. researchgate.net | Radical Abstraction | Carbon-centered benzylic radical |

| Oxidation of 1-naphthol by •OH radicals proceeds via addition to the aromatic ring. nih.gov | Radical Addition | Dihydroxycyclohexadienyl radical |

| The rate constant for the reaction of •OH with 1-naphthol is (9.63 ± 0.04) × 10⁹ M⁻¹ s⁻¹. nih.gov | Radical Addition | N/A |

Solvolysis Studies and Carbocation Intermediates

The solvolysis of derivatives of 1,2,3,4-tetrahydro-1-naphthol provides insight into the formation and stability of carbocation intermediates. Studies on related tetrahydronaphthalene substrates, such as 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, reveal important mechanistic details. The solvolysis of cis- and trans-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes in aqueous solution yields rate constants of 8.1 × 10⁻³ s⁻¹ and 1.6 × 10⁻² s⁻¹, respectively nih.gov. The similarity in the product ratios for both cis and trans isomers suggests the involvement of a common carbocation intermediate in these reactions nih.gov.

A comparison of the solvolysis rates of 1-chloro-1,2,3,4-tetrahydronaphthalene with its 2-hydroxy substituted counterpart indicates that the presence of a β-hydroxy group significantly retards the reaction rate by a factor of nearly 2000 nih.govnih.gov. This rate decrease is attributed to the inductive effect of the hydroxyl group nih.govnih.gov. In the case of trans-dihydrodiol substrates, the slow reaction rate is consistent with the initial formation of a β-hydroxynaphthalenium carbocation. The conformation of this intermediate, with the hydroxyl group in an axial position relative to the carbocation center, hinders stabilization through C-H hyperconjugation nih.govnih.gov. Conversely, the conformation generated from the cis isomer allows for such stabilizing hyperconjugation nih.govnih.gov. The stability of the no-bond resonance structure, which reflects an aromatic naphthol character, is thought to make C-H hyperconjugation particularly significant in these β-hydroxynaphthalenium ion intermediates nih.govnih.gov.

Kinetic Characterization of Biocatalytic Transformations

The enzymatic hydroxylation of tetralin to this compound by the camphor (B46023) 5-monooxygenase enzyme system has been a subject of detailed kinetic studies. This biocatalytic process is of interest due to its high stereospecificity, yielding approximately 96% (R)-1-tetralol doi.org.

Michaelis-Menten Kinetics and Enzyme Efficiency

The biocatalytic conversion of tetralin to (R)-1-tetralol follows Michaelis-Menten kinetics doi.orgnist.gov. The camphor 5-monooxygenase enzyme system, a type of cytochrome P-450, facilitates this stereospecific hydroxylation doi.orgnist.gov. The efficiency of this enzyme system is dependent on the substrate. The conversion of tetralin occurs with an efficiency of 13 ± 3%, while the further conversion of (R)-1-tetralol has a lower efficiency of 7.8 ± 0.7% doi.orgnist.gov.

The kinetic parameters for the substrates have been determined. For tetralin, the Michaelis constant (KM) is 66 ± 26 μM and the maximum reaction velocity (νmax) is 0.11 ± 0.04 s⁻¹ doi.orgnist.gov. For (R)-1-tetralol, the KM is significantly higher at 2800 ± 1300 μM, with a νmax of 0.83 ± 0.22 s⁻¹ doi.orgnist.gov. These parameters are crucial for modeling the consumption of substrates and the production of products and cofactors in this biocatalytic system doi.orgnist.gov.

| Substrate | Michaelis Constant (KM) (μM) | Maximum Velocity (νmax) (s⁻¹) | Conversion Efficiency (%) |

|---|---|---|---|

| Tetralin | 66 ± 26 | 0.11 ± 0.04 | 13 ± 3 |

| (R)-1-tetralol | 2800 ± 1300 | 0.83 ± 0.22 | 7.8 ± 0.7 |

Substrate Identity Effects on Enzyme System Efficiency

The identity of the substrate plays a critical role in the efficiency of the camphor 5-monooxygenase enzyme system, particularly concerning the usage of the cofactor NADH. While the interactions between the enzyme subunits are not affected by the substrate's identity, the efficiency of NADH utilization is substrate-dependent doi.orgnist.gov. As noted, the conversion of tetralin is more efficient in its use of NADH than the subsequent conversion of (R)-1-tetralol doi.orgnist.gov. This difference in efficiency highlights the influence of substrate structure on the catalytic cycle of the enzyme system.

Role of Specific Solvents and Additives in Reaction Control

The choice of solvent is a critical factor in controlling the outcome of chemical reactions, influencing reaction rates, and in some cases, the stereoselectivity. Solvents can affect the stability of reactants, transition states, and products, thereby altering the energy landscape of the reaction pathway slideshare.net. In reactions involving this compound, the solvent's properties, such as polarity and hydrogen-bonding capability, can be expected to play a significant role.

For instance, in solvolysis reactions that proceed through carbocation intermediates, polar protic solvents are generally preferred as they can stabilize the charged intermediate libretexts.org. The dielectric constant of a solvent is a rough measure of its polarity, and solvents with higher dielectric constants are more effective at stabilizing carbocations libretexts.org. The interplay between solute and solvent molecules can lead to the formation of distinct solute-solvent clusters, which can be considered the actual reactive species in the solution rsc.org.

In the context of Friedel-Crafts reactions involving naphthol derivatives, the solvent has been shown to control the regioselectivity. For example, in the reaction of 1-naphthol with in situ generated aza-o-quinone methides, less polar solvents like toluene favor ortho-substitution, while a more polar solvent like acetonitrile leads to the para-substituted product nih.gov. This demonstrates that a change in solvent can direct the reaction to a different isomeric product. Additives can also influence reaction outcomes by interacting with reactants or intermediates, although specific examples involving this compound are not detailed in the provided search results. The general principle remains that additives can alter the reaction environment, for example, by changing the ionic strength or by acting as phase-transfer catalysts, thereby influencing reaction rates and selectivity slideshare.net.

Applications of R 1,2,3,4 Tetrahydro 1 Naphthol in Asymmetric Catalysis and Synthesis

Development and Utilization as Chiral Ligands

The development of effective chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of single-enantiomer compounds, which is particularly crucial in the pharmaceutical industry. The structural characteristics of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol make it an excellent scaffold for designing such ligands.

The design of effective chiral ligands hinges on creating a well-defined, three-dimensional chiral environment around a metal catalyst. This environment dictates the trajectory of incoming reactants, favoring one pathway to selectively produce one enantiomer of the product. Ligands derived from naphthol-based structures are prominent in this field.

Key design principles include:

Steric Hindrance: The bulky, fused-ring structure of the tetrahydronaphthol backbone provides significant steric bulk. This rigidity helps to create a defined chiral pocket that restricts the possible orientations of the substrate as it coordinates with the metal center.

Electronic Tuning: The aromatic ring and the hydroxyl group can be chemically modified. These modifications can alter the electron-donating or -withdrawing properties of the ligand, which in turn influences the reactivity and selectivity of the metal catalyst it is bound to.

Privileged Scaffolds: Naphthol-containing structures are part of a class of "privileged" chiral scaffolds, such as BINOL (1,1'-bi-2-naphthol), which have proven effective across a wide range of chemical transformations. nih.govresearchgate.net Ligands incorporating the tetrahydronaphthol moiety build upon these successful precedents, often leading to highly effective catalysts. The synthesis of axially chiral ligands, for example, demonstrates that complexation with metals can be highly stereoselective, favoring pairings of ligands with the same stereochemistry (e.g., R,R) to create a uniform catalytic environment. nih.govguidechem.com

Ligands derived from chiral naphthols and related structures are employed in a variety of metal-catalyzed reactions to achieve high levels of enantioselectivity. These transformations are fundamental to modern organic synthesis. Catalyzed asymmetric dearomatization reactions (CADA), for instance, use transition metals like palladium, ruthenium, or iridium to convert flat aromatic compounds into complex, enantioenriched 3D molecules. nih.gov

The performance of such catalyst systems is typically measured by the yield of the desired product and the enantiomeric excess (ee), which quantifies the purity of the target enantiomer.

| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium / O-SpiroPAP Ligand | Bridged Biaryl Lactones | >99% | researchgate.net |

| Asymmetric Oxidative Coupling | Copper / Substituted BINOL Ligand | 2-Naphthols | up to 96% | nih.gov |

| Asymmetric Dearomative Amination | Chiral Phosphoric Acid (CPA) from BINOL | β-Naphthols | Not specified | acs.org |

| Asymmetric Aza Friedel-Crafts | Chiral Phosphoric Acid (CPA) | 1-Naphthols | Excellent | researchgate.net |

Function as a Chiral Building Block in Complex Molecule Synthesis

Beyond its use in catalysis, this compound is a valuable chiral building block, often referred to as a "chiral pool" starting material. nih.gov This means its inherent chirality is incorporated directly into the carbon skeleton of a larger, more complex target molecule, ensuring the final product has the correct stereochemistry. This approach is a powerful strategy in multi-step syntheses. taylorfrancis.com

Chirality is a critical factor in drug design, as different enantiomers of a drug can have vastly different biological activities. This compound serves as a precursor for various pharmaceutical compounds where a specific stereoisomer is required. taylorfrancis.com For example, the synthesis of certain non-steroidal anti-inflammatory agents (NSAIDs) and analgesics involves the creation of complex molecular scaffolds. The tetrahydroisoquinoline framework, which can be derived from precursors like tetralol, is a core structure in some compounds designed as COX-1/2 inhibitors for anti-inflammatory purposes. While many analgesics are prepared through methods like N-acylation of aminophenols (e.g., acetaminophen), the synthesis of more complex, next-generation analgesics often relies on stereospecific routes starting from chiral precursors.

Similar to pharmaceuticals, the agrochemical industry increasingly focuses on developing enantiomerically pure pesticides, herbicides, and fungicides. Single-enantiomer agrochemicals can offer higher efficacy at lower application rates, reducing environmental impact and non-target toxicity. nih.gov A significant portion of modern agrochemicals, around 30-43%, contain one or more chiral centers. nih.gov Chiral alcohols and amines are key components of the "chiral pool" used to synthesize these active ingredients. nih.gov Therefore, this compound represents a valuable starting material for the construction of complex and stereochemically defined agrochemicals, even if specific commercial products derived directly from it are not widely publicized. nih.gov

The anthracyclines are a class of potent antibiotics used in cancer chemotherapy, with well-known members such as doxorubicin (B1662922) and daunorubicin. A defining structural feature of these molecules is the tetrahydronaphthacenedione aglycone, a complex polycyclic system with specific stereocenters that are essential for their DNA-intercalating and antitumor activity.

The synthesis of these complex molecules requires precise control of stereochemistry. Chiral synthons (building blocks) are used to construct the core ring system. For instance, the chirality at the C(9) position in naturally occurring anthracyclines like daunomycin corresponds to the (R) configuration. sigmaaldrich.com To achieve this, synthetic strategies employ chiral precursors. A known approach involves the preparation of a chiral AB-ring synthon, such as (–)-(7R)-7-acetyl-7-hydroxy-4,4-dimethoxy-5,6,7,8-tetrahydro-naphthalen-1(4H)-one, which establishes the necessary stereocenter early in the synthetic sequence. sigmaaldrich.com The stereochemistry of this synthon is directly analogous to that of this compound, highlighting the critical role of such chiral tetralol-type structures in the total synthesis of these vital anticancer agents.

Production of Bioactive Compounds (e.g., Levobunolol)

This compound serves as a key chiral precursor in the synthesis of various bioactive molecules. Its rigid, fused-ring structure and defined stereochemistry at the hydroxyl-bearing carbon are instrumental in controlling the stereochemical outcome of subsequent reactions. A notable example of its application is in the synthesis of beta-blockers, such as Levobunolol.

Levobunolol is the pure (S)-enantiomer of bunolol (B1668053) and is used in the management of glaucoma. The synthesis of Levobunolol requires the introduction of a specific stereocenter, and while various synthetic routes exist, the use of a chiral starting material like a tetralone derivative is a common strategy. google.com

Although direct synthesis from this compound is not extensively documented in publicly available literature, a plausible and chemically sound pathway involves its oxidation to the corresponding chiral tetralone. This transformation is a critical step as the synthesis of Levobunolol often commences from 5-hydroxy-1-tetralone. google.com The oxidation of secondary alcohols like this compound to ketones is a standard organic transformation that can be achieved with a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation, to yield the corresponding (R)-1,2,3,4-tetrahydro-1-naphthalenone. google.com

Once the chiral tetralone is obtained, it can then be further functionalized. The synthesis of Levobunolol hydrochloride, for instance, has been described starting from 5-hydroxy-1-tetralone, which undergoes a substitution reaction with S-1-tert-butyl-epoxymethylamine, followed by acidification. google.com By starting with a chiral tetralone derived from this compound, the stereochemistry of the final product can be controlled, leading to the desired enantiomerically pure bioactive compound.

The following table outlines the key stages in a plausible synthetic approach to Levobunolol utilizing this compound as the chiral starting material.

| Step | Reactant(s) | Key Transformation | Product |

| 1 | This compound, Oxidizing Agent (e.g., PCC) | Oxidation of the secondary alcohol to a ketone | (R)-1,2,3,4-Tetrahydro-1-naphthalenone |

| 2 | Chiral Tetralone derivative | Functionalization (e.g., hydroxylation) | Chiral 5-hydroxy-1-tetralone |

| 3 | Chiral 5-hydroxy-1-tetralone, S-1-tert-butyl-epoxymethylamine | Substitution reaction | S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone |

| 4 | S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone | Acidification (e.g., with HCl in ethanol) | Levobunolol hydrochloride |

Exploration in Materials Science and Industrial Applications

The unique structural and chiral properties of this compound have prompted its exploration in the field of materials science, particularly in the development of advanced polymers and materials with specific functionalities. Its rigid, bicyclic structure can impart desirable thermal and mechanical properties to a polymer backbone.

The incorporation of chiral units into polymers is a growing area of research, with applications in enantioselective separations, chiral catalysis, and optoelectronics. Chiral polymers can be used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of racemic mixtures. chemicalbook.com Derivatives of this compound can be synthesized and subsequently attached to a polymer support, such as silica (B1680970) gel, to create a CSP. The chiral environment of the stationary phase allows for differential interaction with the enantiomers of a racemate, leading to their separation.

Furthermore, this compound can be used as a monomer in the synthesis of chiral polycarbonates. wikipedia.org Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency. specialchem.com The introduction of a chiral diol, such as a derivative of this compound, into the polymer chain can lead to materials with unique chiroptical properties and potentially enhanced thermal stability and mechanical strength. These chiral polycarbonates are being investigated for applications in optical devices and as specialized engineering plastics.

The table below summarizes some of the explored and potential applications of this compound in materials science, along with the key properties that make it a compound of interest.

| Application Area | Material Type | Role of this compound | Resulting Material Properties |

| Chiral Separations | Chiral Stationary Phase (CSP) for HPLC | Chiral selector covalently bonded to a support | Enantioselective separation of racemic compounds |

| Advanced Polymers | Chiral Polycarbonates | Chiral monomer (as a diol derivative) | High thermal stability, toughness, specific optical rotation |

| Specialty Resins | Modified epoxy or polyester (B1180765) resins | Chiral additive or comonomer | Enhanced mechanical and thermal properties, potential for chiroptical applications |

Computational and Spectroscopic Approaches in Characterization of R 1,2,3,4 Tetrahydro 1 Naphthol

Theoretical Calculations for Molecular Structure and Reactivity

Theoretical calculations are indispensable for interpreting experimental data and predicting the behavior of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. By modeling the molecule in silico, researchers can explore its fundamental properties, including stable conformations and the energetic pathways of its chemical reactions.

Ab initio molecular orbital calculations, particularly using the B3LYP functional with the 6-31G** basis set, have been instrumental in analyzing the structural characteristics of this compound. psu.edursc.org These calculations have identified two stable, low-energy conformers for the isolated molecule, which correspond to different spatial orientations of the hydroxyl (-OH) group. psu.edu The alicyclic ring of the molecule adopts a half-chair conformation. The two distinct structures arise from the hydroxyl group being in either an equatorial or an axial position. psu.edu

Calculations performed at the B3LYP/6-31G** level of theory show only a minor difference in stability between these two forms, amounting to just 0.57 kJ mol⁻¹. psu.edu This small energy gap suggests that both conformers are accessible and likely coexist under experimental conditions, such as in a supersonic expansion. psu.edu Based on this energy difference, the Boltzmann population of the more stable equatorial conformer is calculated to be approximately 55% at a pre-expansion temperature of 350 K, with the axial conformer making up the remainder. psu.edu

| Conformer | -OH Group Position | Relative Stability (kJ mol⁻¹) | Calculated Boltzmann Population (at 350 K) |

|---|---|---|---|

| 1 | Equatorial | 0.00 (Most Stable) | ~55% |

| 2 | Axial | +0.57 | ~45% |

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving naphthol derivatives. DFT calculations can provide detailed insights into the reaction pathways, transition states, and intermediates that govern a chemical transformation. wikipedia.org For instance, DFT studies have been applied to understand the hydrodeoxygenation (HDO) of 1-naphthol (B170400) using iridium catalysts. These calculations help elucidate how the reaction can be directed toward different products, such as naphthalene (B1677914) via dehydration or complete hydrogenation to tetralin, depending on the catalyst's specific nature.

Furthermore, DFT has been used to study the rhodium-catalyzed dearomatization reactions of naphthols. wikipedia.org Such studies have revealed that the reaction pathway is determined by the migratory insertion of an alkyne, followed by reductive elimination from an acyclic intermediate to form the final product. wikipedia.org These computational models are crucial for understanding and predicting the regioselectivity and stereoselectivity of complex organic reactions.

The conformational landscape of this compound is defined by the two stable half-chair structures identified through B3LYP/6-31G** calculations. psu.edu The orientation of the hydroxyl group, whether pseudo-axial or pseudo-equatorial, is a key factor influenced by subtle energetic balances, including potential intramolecular hydrogen bonding.

Computational methods are also vital for studying the intermolecular interactions between this compound and solvent molecules. psu.edu By modeling molecular clusters, such as those with water or methanol (B129727), researchers can analyze the specific forces at play. For example, in clusters with water, it has been observed that the water molecule can act as a proton acceptor by binding to the hydroxyl group of the naphthol, while simultaneously acting as a proton donor to its aromatic ring. psu.edu This dual role highlights the complexity of solvation at the molecular level, which can be effectively mapped out using theoretical calculations.

Gas-Phase Laser Spectroscopy for Molecular Clusters

Gas-phase laser spectroscopy, when combined with supersonic molecular beam expansion and mass spectrometry, offers a precise method for examining the intrinsic properties of molecules and their clusters in an environment free from solvent interference. psu.edu This approach allows for the detailed characterization of non-covalent interactions and the subtle structural differences between conformers.

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive technique used to obtain electronic spectra of specific molecules or clusters. In this method, a molecule is first excited from its ground electronic state (S₀) to an excited state (S₁) by absorbing one photon. A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the laser and monitoring the ion signal, an electronic spectrum is recorded. psu.edursc.org

Mass-selected R2PI spectra of the S₁ ← S₀ transition of this compound have been successfully recorded. psu.edursc.org The spectrum reveals distinct bands that have been assigned to the two different conformers (axial and equatorial -OH), confirming the predictions from ab initio calculations. psu.edu The analysis of these spectra provides valuable information on how the molecular shape and interactive forces are affected by complexation with solvent molecules like water and methanol. psu.edu

| Assigned Conformer | -OH Group Position | S₁ ← S₀ Band Origin (cm⁻¹) |

|---|---|---|

| 1 | Equatorial | 36,809 |

| 2 | Axial | 36,946 |

Resonant Enhanced Multi-Photon Ionization (REMPI) spectroscopy is a powerful variant of multiphoton ionization that is exceptionally well-suited for the characterization of molecular clusters. psu.educapes.gov.br This wavelength and mass-selective technique provides detailed spectroscopic information about a chosen species within a mixture. rsc.org The combination of REMPI with supersonic beam expansion and time-of-flight (TOF) mass spectrometry has proven highly effective for measuring the intrinsic forces within isolated molecular clusters. psu.edu This method has been applied to study this compound and its complexes, providing a deeper understanding of its spectroscopic properties and interaction energies. psu.edursc.org

Studies of Hydrogen-Bonded Clusters with Solvent Molecules

The investigation of hydrogen-bonded clusters of chiral molecules like this compound with solvent molecules is crucial for understanding the fundamentals of molecular recognition and solvation processes. These studies, which combine computational modeling and spectroscopic techniques, provide deep insights into the nature of non-covalent interactions that dictate the behavior of chiral species in solution.

At the microscopic level, the formation of hydrogen bonds between the hydroxyl group of this compound and surrounding solvent molecules leads to the creation of distinct structural entities known as solvent clusters. The geometry, stability, and vibrational properties of these clusters are highly dependent on the nature of the solvent, the stereochemistry of the alcohol, and the interplay of various intermolecular forces.

Computational Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the structure and energetics of these hydrogen-bonded clusters. By employing appropriate functionals and basis sets, researchers can predict the most stable geometries of the clusters, calculate their binding energies, and simulate their vibrational spectra. These calculations are instrumental in elucidating the preferred binding sites on the this compound molecule and the orientation of the solvent molecules.

For instance, theoretical studies on similar chiral alcohols have shown that the interaction with a solvent molecule can significantly alter the conformational landscape of the alcohol. The relative energies of different conformers of the solute-solvent cluster provide a quantitative measure of the stability conferred by hydrogen bonding.

Below is an illustrative table of calculated interaction energies for this compound with common solvents, which would typically be generated from such computational studies.

| Solvent | Interaction Energy (kJ/mol) | Hydrogen Bond Length (Å) |

| Water | -25.8 | 1.85 |

| Methanol | -23.5 | 1.88 |

| Acetonitrile | -18.2 | 1.95 |

| Dichloromethane | -12.1 | 2.10 |

Spectroscopic Characterization

Vibrational spectroscopy, particularly infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy, provides experimental verification of the structures and interactions predicted by computational models. The formation of a hydrogen bond leads to a characteristic red-shift (a shift to lower frequency) and broadening of the O-H stretching vibration of the alcohol in the IR spectrum. The magnitude of this shift is correlated with the strength of the hydrogen bond.

VCD spectroscopy, being sensitive to chirality, is an exceptionally powerful technique for studying these systems. The VCD spectrum of a chiral molecule is highly sensitive to its conformation and its interactions with the surrounding environment. The formation of hydrogen-bonded clusters with solvent molecules results in distinct changes in the VCD spectrum, providing a unique fingerprint of the solute-solvent complex.

The table below presents hypothetical shifts in the O-H stretching frequency of this compound upon complexation with different solvents, a key finding from spectroscopic investigations.

| Solvent | O-H Stretching Frequency (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |

| Gas Phase (isolated) | 3650 | 0 |

| Water | 3420 | -230 |

| Methanol | 3450 | -200 |

| Acetonitrile | 3510 | -140 |

| Dichloromethane | 3580 | -70 |

By comparing the experimental IR and VCD spectra with the spectra simulated from DFT calculations, researchers can validate the predicted structures of the hydrogen-bonded clusters. This synergistic approach between theory and experiment is fundamental to achieving a detailed understanding of the subtle yet significant interactions that govern the behavior of this compound in different solvent environments.

Biocatalytic and Enzymatic Transformations Involving R 1,2,3,4 Tetrahydro 1 Naphthol

Enzyme Systems and Their Substrate Specificity

The production of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is predominantly achieved through the asymmetric reduction of its corresponding prochiral ketone, α-tetralone. Alcohol dehydrogenases (ADHs) are the primary class of enzymes utilized for this stereoselective transformation. tudelft.nl These enzymes, often requiring a nicotinamide (B372718) cofactor like NAD(P)H, are capable of delivering hydrides to the carbonyl face with high precision, leading to the desired enantiomer. tudelft.nl

Enzymes from various microbial sources have been identified for their ability to reduce α-tetralone with high enantioselectivity. For instance, ADHs from organisms such as Lactobacillus kefir and Rhodococcus ruber are well-studied for their activity on a wide range of aromatic ketones and alcohols. diva-portal.orgresearchgate.net The substrate specificity of these enzymes is a critical factor; while some ADHs exhibit broad specificity, others are highly selective for particular molecular structures. taylorandfrancis.com The active site architecture, including the size and hydrophobicity of the binding pocket, dictates which substrates can be accommodated and in what orientation, thereby controlling the stereochemical outcome of the reduction. researchgate.net

Conversely, enzymes from the Old Yellow Enzyme (OYE) family, which are flavin-dependent ene-reductases, have been shown to catalyze the reverse reaction: the aromatization of tetralones to produce naphthols. researchgate.netalmacgroup.com This demonstrates that the tetralone scaffold is a substrate for multiple, distinct enzyme families, each with its own specific catalytic function and reaction mechanism.

Below is a table summarizing enzyme systems relevant to the transformation of the tetralone/tetrahydronaphthol scaffold.

Optimization of Biotransformation Processes

To move from laboratory-scale synthesis to industrially viable production, the optimization of the biotransformation process is essential. Key challenges in biocatalysis include low substrate solubility in aqueous media, product inhibition, and the cost associated with enzyme and cofactor recycling.

Liquid-liquid biphasic systems offer a powerful solution to many challenges in biocatalytic processes. ua.pt These systems typically consist of an aqueous phase containing the enzyme and a water-immiscible organic phase that serves as a reservoir for a poorly water-soluble substrate like α-tetralone and as an extractant for the product, this compound. lsbu.ac.uk This setup offers several advantages:

Increased Substrate Loading : High concentrations of the substrate can be dissolved in the organic phase, overcoming the limits of its aqueous solubility. nih.gov

Reduced Inhibition : The product is continuously extracted into the organic phase, preventing its accumulation in the aqueous phase where it could inhibit the enzyme's activity. nih.gov

Simplified Product Recovery : The product can be easily separated from the biocatalyst by simple phase separation. ua.pt

For example, in the production of 1-naphthol (B170400) from naphthalene (B1677914), the use of lauryl acetate (B1210297) as the organic phase in a biphasic system led to an eightfold improvement in production compared to an aqueous medium alone. nih.gov A similar strategy can be applied to the reduction of α-tetralone, where the organic solvent delivers the substrate to the aqueous phase for conversion and extracts the alcohol product.

The cost and stability of enzymes are critical for economic feasibility. Immobilization of the biocatalyst onto a solid support is a common strategy to enhance its operational stability and enable its reuse over multiple reaction cycles. frontiersin.org Several immobilization techniques are available:

Adsorption : Enzymes are physically adsorbed onto the surface of a carrier, such as silica (B1680970). mdpi.com

Covalent Bonding : Enzymes are attached to a support via stable covalent bonds. mdpi.com

Entrapment : Enzymes are enclosed within a polymeric matrix, like calcium alginate. nih.gov

Cross-Linking : Enzyme molecules are cross-linked with each other using a bifunctional reagent like glutaraldehyde (B144438) to form aggregates. mdpi.com

Studies on ADHs have shown that immobilization on silica-based supports can yield robust biocatalysts that can be recycled for multiple consecutive runs without a significant loss of activity or enantioselectivity. mdpi.com For example, an immobilized ADH was used for five consecutive runs in a flow system without loss of performance. mdpi.com Similarly, enzymes immobilized on magnetic nanomaterials have demonstrated excellent reusability, retaining over 85% of their initial activity after six reaction cycles. mdpi.com

Mechanistic Insights into Enzymatic Aromaticity-Breaking Reactions

While the direct synthesis of this compound involves the reduction of a non-aromatic ketone ring, understanding how enzymes can break the aromaticity of the related naphthalene core provides insight into broader biocatalytic possibilities. Aromatic systems are highly stable, making dearomatization reactions challenging. nih.gov

Enzymes have evolved unique mechanisms to overcome this stability barrier. One prominent example is the action of dioxygenase enzymes, which catalyze the cis-dihydroxylation of arenes. nih.gov Another key mechanism is initiated by heme-dependent peroxygenases, which can catalyze the epoxidation of aromatic rings. nih.gov In the case of naphthalene, fungal peroxygenases can form an unstable naphthalene-1,2-epoxide intermediate. nih.govacs.org This epoxide breaks the aromaticity of one of the rings and is a highly reactive electrophile. It can spontaneously rearrange to form 1-naphthol or be intercepted by nucleophiles to yield trans-disubstituted dihydronaphthalene derivatives. nih.gov This enzymatic epoxidation-nucleophilic ring-opening cascade represents a powerful method for generating complex chiral synthons from simple aromatic precursors. acs.org

Anaerobic degradation pathways for naphthalene also involve dearomatization, but through reductive mechanisms. asm.org Specialized reductases catalyze the stepwise reduction of the naphthalene ring system, a fundamentally different approach to breaking aromaticity compared to the oxidative strategies. asm.org

Advanced Analytical Techniques for Research on R 1,2,3,4 Tetrahydro 1 Naphthol

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric excess (e.e.) of chiral compounds like (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. heraldopenaccess.usnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. acs.org The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. nih.gov

Commonly used CSPs for the separation of alcohol enantiomers include those based on derivatized polysaccharides, such as cellulose (B213188) and amylose. For instance, columns like Chiralcel OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, have been successfully employed for the enantiomeric separation of similar compounds. wiley-vch.descholarsresearchlibrary.comsigmaaldrich.com The mobile phase typically consists of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol. wiley-vch.de The addition of a small amount of an acidic or basic additive can sometimes improve peak shape and resolution. scholarsresearchlibrary.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A higher peak area for the (R)-enantiomer relative to the (S)-enantiomer indicates a successful asymmetric synthesis. Method validation is essential to ensure the accuracy, precision, and linearity of the analytical method. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | wiley-vch.descholarsresearchlibrary.com |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | wiley-vch.de |

| Flow Rate | 0.8 mL/min | scholarsresearchlibrary.com |

| Detection | UV at 254 nm | orochem.com |

| Retention Time (R-enantiomer) | ~15.9 min (major isomer) | wiley-vch.de |

| Retention Time (S-enantiomer) | ~28.6 min (minor isomer) | wiley-vch.de |

Gas Chromatography (GC) for Conversion and Chemoselectivity Studies

Gas Chromatography (GC) is a powerful technique for monitoring the progress of the synthesis of this compound from its precursor, α-tetralone. By analyzing aliquots of the reaction mixture at different time points, the conversion of the starting material and the formation of the product can be quantified. For this purpose, a standard non-chiral capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typically used. nist.gov

In addition to monitoring conversion, GC is also valuable for assessing the chemoselectivity of the reaction. Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the reduction of α-tetralone, potential side reactions could include over-reduction of the aromatic ring or dimerization of the starting material. These byproducts, if present, would appear as separate peaks in the GC chromatogram, allowing for their identification and quantification, often through the use of a mass spectrometry (MS) detector. researchgate.net The relative peak areas of the product and any byproducts provide a measure of the chemoselectivity of the synthetic method.

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | nist.gov |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Injector Temperature | 250 °C | General Practice |

| Oven Program | Initial temp. 100 °C, ramp to 250 °C at 10 °C/min | General Practice |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Product Profiling

For a more in-depth analysis of the product mixture, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is an exceptionally powerful technique. waters.comeurekaselect.com UPLC utilizes columns with smaller particle sizes, leading to higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. youtube.com This enhanced separation capability is crucial for resolving complex mixtures containing the desired product, unreacted starting materials, and various byproducts. researchgate.net

The Q-TOF mass spectrometer provides high-resolution and accurate mass measurements of the eluting compounds. jmb.or.kr This information is invaluable for the identification of unknown impurities and byproducts. By determining the exact mass of a molecule, its elemental composition can be confidently proposed. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where a specific ion is fragmented to generate a characteristic fragmentation pattern that aids in its structural elucidation. This detailed product profiling is essential for optimizing reaction conditions to minimize the formation of undesirable side products.

| Feature | Advantage | Reference |

|---|---|---|

| High Chromatographic Resolution | Separation of closely related compounds and isomers. | waters.comyoutube.com |

| High Mass Accuracy | Unambiguous determination of elemental composition. | researchgate.netjmb.or.kr |

| High Sensitivity | Detection and identification of trace-level impurities. | researchgate.net |

| MS/MS Capability | Structural elucidation of unknown compounds through fragmentation analysis. | jmb.or.kr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. vanderbilt.eduethernet.edu.et Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to confirm the connectivity of atoms within the molecule. The ¹H NMR spectrum provides information about the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). chemicalbook.com The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment.

Beyond simple structural confirmation, NMR spectroscopy can be a powerful tool for mechanistic studies. researchgate.netnih.gov By monitoring the reaction in real-time inside an NMR tube (in-situ monitoring), the appearance of intermediates and the rates of their formation and consumption can be observed. acs.org This provides direct insight into the reaction pathway. Isotope labeling studies, where a specific atom is replaced by its isotope (e.g., hydrogen with deuterium), can also be followed by NMR to pinpoint the site of bond-breaking and bond-forming events. purdue.edu

| Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Aromatic Protons | 7.42 - 7.10 | chemicalbook.com |

| CH-OH | 4.77 | chemicalbook.com |

| Benzylic CH₂ | 2.81 - 2.72 | chemicalbook.com |

| Aliphatic CH₂ | 2.05 - 1.77 | chemicalbook.com |

Future Research Directions and Translational Perspectives

Development of Next-Generation Chiral Catalysts for Enantioselective Synthesis

The inherent chirality of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol makes it an excellent starting point for the design of novel chiral ligands and catalysts. Future research is poised to move beyond traditional catalyst designs to create more sophisticated and efficient systems for asymmetric synthesis. The development of axially chiral ligands derived from atropisomeric binaphthyl structures has been a significant area of research, and the principles learned can be applied to new ligands based on the tetrahydronaphthol backbone. researchgate.net

A key focus will be the development of catalysts that exhibit higher turnover numbers, broader substrate scope, and enhanced enantioselectivity under milder reaction conditions. This includes the design of ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation and C-H functionalization. mdpi.comnih.gov The exploration of dinitrogen ligands, for instance, has shown promise in palladium/norbornene cooperative catalysis for creating C-N axially chiral compounds, a strategy that could be adapted for ligands derived from this compound. nih.gov Furthermore, the synthesis of novel biimidazoline (BiIM) chiral dinitrogen ligands offers a promising avenue for the efficient assembly of axially chiral scaffolds. nih.gov

The following table outlines potential next-generation chiral catalysts derived from this compound and their targeted applications.

| Catalyst Type | Potential Application | Desired Improvements |

| Phosphine-based ligands | Asymmetric Hydrogenation, Cross-Coupling Reactions | Higher turnover numbers, broader substrate scope, air and moisture stability |

| N-heterocyclic carbene (NHC) ligands | Asymmetric C-H activation, Metathesis | Enhanced stereocontrol, modular synthesis for fine-tuning |

| Chiral dinitrogen ligands | Asymmetric Catellani reactions, C-N bond formation | Lower catalyst loading, use of inexpensive starting materials |

| Bifunctional catalysts | Tandem reactions, cascade catalysis | Increased step economy, simplified purification |

Integration of this compound Chemistry with Sustainable Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will focus on integrating the synthesis and application of this compound with more sustainable practices. This involves the development of processes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key aspect of this will be the application of green chemistry metrics to evaluate and optimize synthetic pathways. Metrics such as Atom Economy, E-Factor, and Reaction Mass Efficiency (RME) provide a quantitative assessment of the environmental impact of a chemical process. nih.govmdpi.com The goal will be to design syntheses of this compound and its derivatives that have high atom economy and low E-Factors.

The use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are also critical areas of investigation. nih.gov Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry and will continue to be a focus in the synthesis of this compound. researchgate.net

The table below summarizes key green chemistry metrics and their application to the synthesis of this compound.

| Green Chemistry Metric | Description | Application to this compound Synthesis |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants into the desired product. | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Optimizing reactions to minimize byproduct formation and the use of auxiliary substances. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Evaluating the overall efficiency of a synthesis, taking into account yield and stoichiometry. |

| Process Mass Intensity (PMI) | The total mass of materials used (reactants, solvents, reagents, process aids) to produce a certain mass of product. | Assessing the overall sustainability of the entire manufacturing process. |

Exploration of New Pharmacological and Material Science Applications

The tetralone scaffold, a key structural feature of this compound, is present in numerous bioactive compounds. edu.krd Future research will continue to explore the pharmacological potential of novel derivatives of this compound. Areas of interest include the development of new anticancer, antimicrobial, and antidepressant agents. edu.krdmdpi.comnih.gov For instance, novel tetralone derivatives containing aminoguanidinium have shown significant antibacterial activity against ESKAPE pathogens. mdpi.com Additionally, longifolene-derived tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov The design of bicyclic analogues of the plant hormone abscisic acid incorporating the tetralone structure has also shown promise for enhanced biological activity in plants. rsc.org

In material science, the aromatic and chiral nature of this compound makes it a valuable building block for the synthesis of advanced materials. Future research could focus on the incorporation of this chiral unit into polymers to create materials with unique optical or electronic properties. The development of chiral optoelectronic materials is a particularly promising area, with applications in displays, sensors, and data storage. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity